molecular formula C8H7NO2S B051668 methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 118465-49-9

methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B051668
CAS No.: 118465-49-9
M. Wt: 181.21 g/mol
InChI Key: YBIAQTPXONLBJG-UHFFFAOYSA-N
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Description

Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate: is a heterocyclic compound with the molecular formula C8H7NO2S and a molecular weight of 181.21 g/mol . This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrrole ring, with a carboxylate ester functional group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiophene derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its ability to interact with DNA and proteins can contribute to its anticancer properties by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Uniqueness: Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is unique due to its specific ring fusion and functional group arrangement, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and facilitates its use in various synthetic applications .

Properties

IUPAC Name

methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-8(10)6-4-5-2-3-12-7(5)9-6/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIAQTPXONLBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428193
Record name methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118465-49-9
Record name methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 6H-THIENO[2,3-B]PYRROLE-5-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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